5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro is a heterocyclic compound characterized by its indeno and pyridazine structures. This compound is part of a broader class of pyridazinones, which have garnered attention in medicinal chemistry due to their diverse biological activities, including potential applications in cardiovascular and anticancer therapies .
The synthesis of 5H-Indeno(1,2-c)pyridazin-3-one typically involves the following steps:
The yield and purity of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry .
The molecular structure of 5H-Indeno(1,2-c)pyridazin-3-one features a fused indene and pyridazine ring system. Its chemical formula can be represented as C11H8N2O. The compound exhibits specific structural characteristics:
5H-Indeno(1,2-c)pyridazin-3-one can undergo various chemical reactions typical for heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved pharmacological properties .
The mechanism of action of 5H-Indeno(1,2-c)pyridazin-3-one involves its interaction with biological targets such as enzymes or receptors. Studies have shown that derivatives of this compound can act as inhibitors of monoamine oxidase, which plays a role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and norepinephrine, potentially providing therapeutic effects against depression and anxiety disorders .
Relevant data indicates that the compound exhibits significant stability when stored properly, with minimal degradation over time under controlled conditions .
5H-Indeno(1,2-c)pyridazin-3-one has several scientific uses:
Pyridazin-3(2H)-one derivatives represent a privileged scaffold in medicinal chemistry due to their broad and modifiable pharmacological profile. The core structure’s stability arises from the keto-enol tautomerism of the pyridazinone ring, enabling diverse interactions with biological targets. Historically, these heterocycles emerged as cardiovascular agents, exemplified by early antihypertensive leads like 5-methyl-6-para-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone, which demonstrated phosphodiesterase III (PDEIII) inhibition alongside vasodilatory and antiaggregatory effects [3]. The evolution towards tricyclic pyridazinones stemmed from strategic efforts to rigidify flexible lead compounds, enhancing target affinity and selectivity. This led to the systematic exploration of angularly fused systems, including the 5H-indeno[1,2-c]pyridazin-3-one core, marking a shift from simple monocyclic structures to complex polycyclic architectures with improved pharmacological potential [3].
Tricyclic pyridazinones incorporate the pyridazin-3(2H)-one nucleus fused with aromatic or aliphatic rings, creating constrained geometries critical for bioactivity. They are categorized into three primary classes based on ring fusion topology and saturation levels:
Table 1: Structural Classification of Key Tricyclic Pyridazinone Scaffolds
Scaffold Type | General Structure | Representative Compound | Key Features |
---|---|---|---|
Type I | 4,4a-Dihydro-5H-indeno[1,2-c]pyridazinone | 7-Cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-one (Compound 2) | Partially saturated indene ring; exhibits anti-inflammatory activity [3] |
Aromatized Type I | 5H-Indeno[1,2-c]pyridazinone | 5H-Indeno[1,2-c]pyridazin-3-one (Compound 4) | Fully aromatic, planar structure; maintains anti-inflammatory properties [3] |
Isomeric Scaffolds | 9H-Indeno[2,1-c]pyridazinone | 9H-Indeno[2,1-c]pyridazin-3-one (Compound 7) | Isomeric fusion pattern; comparable bioactivity to Type I [3] |
2,3-Dihydro Derivatives | 2,3-Dihydro-5H-indeno[1,2-c]pyridazinone | 2-Methyl-2,3-dihydro-5H-indeno[1,2-c]pyridazin-3-one (CID 100612) | Reduced pyridazinone N2-C3 bond; C2 alkyl substituents modulate activity [4] |
The 2,3-dihydro-5H-indeno[1,2-c]pyridazin-3-one derivatives (e.g., CID 100612, C₁₂H₁₀N₂O) feature a partially saturated pyridazinone ring with alkyl substituents at the N2 position. This modification alters electronic distribution and conformational flexibility compared to fully aromatic analogs, influencing binding interactions [4].
The 5H-indeno[1,2-c]pyridazin-3-one core functions as a versatile pharmacophore due to its capacity for multi-point target engagement. Key features include:
Table 2: Bioactivity Modulation via Substituent Engineering on the 5H-Indeno[1,2-c]pyridazin-3-one Core
Position | Substituent | Biological Activity | Structure-Activity Relationship (SAR) Insight |
---|---|---|---|
C7 | -CN (Compound 2) | Anti-inflammatory (Carrageenin-induced edema model; comparable to ASA) [3] | Electron-withdrawing groups favor anti-inflammatory/analgesic effects over cardiovascular activity. |
C7 | -NH₂ (Compound 9) | Antihypertensive (↓ BP 20-50 mmHg in SHRs), antithrombotic, antiplatelet [3] | Electron-donating groups shift activity towards cardiovascular modulation; amino group enables H-bond donation. |
C7 | -NHAc (Compound 10) | Antihypertensive, antiulcer (vs. indomethacin-induced ulcers) [3] | Bulky acylated amines enhance antiulcer effects and prolong antihypertensive action. |
N2 | -CH₃ (CID 100612) | Predicted MAO-B inhibition potential [4] [5] | N-alkylation enhances lipophilicity and CNS penetration for neurologically active derivatives. |
C8 | -OCH₂CF₃ (Compound 9) | Potent MAO-B inhibition (Ki < 10 nM; docking validated) [5] | Elongated hydrophobic substituents enhance MAO-B selectivity via van der Waals interactions with FAD pocket. |
The scaffold’s pharmacological promiscuity is evidenced by its ability to yield distinct activity profiles through targeted substitutions:
Table 3: MAO-B Inhibition Profile of Engineered Indenopyridazinone
Compound | Structure | MAO-B Inhibition (Ki) | Selectivity (MAO-B vs. A) | Key Binding Interactions (Docking) |
---|---|---|---|---|
9 | 3-methyl-8-(4,4,4-trifluorobutoxy) | < 10 nM | >1000-fold | - Carbonyl H-bond to Gln206 - Pyridazinone N1 H-bond to water - Trifluorobutoxy van der Waals with FAD [5] |
This scaffold’s adaptability confirms its status as a "wonder nucleus" in drug discovery, enabling rational design across therapeutic areas through precise structural manipulation [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: